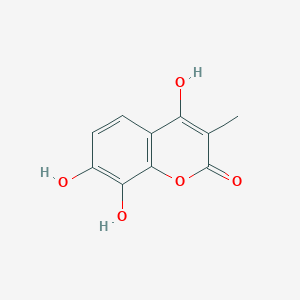
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of three hydroxyl groups and a methyl group attached to the chromen-2-one core structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is the condensation of phenols with β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, zirconium tetrachloride, and titanium tetrachloride . Heterogeneous catalysts such as cation-exchange resins, Nafion resin/silica composites, and zeolite H-BEA are also used .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale Pechmann condensation reactions. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and anticoagulant activities.
Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes
Wirkmechanismus
The biological effects of 4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4,7,8-Trihydroxy-3-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
4,6,7-Trihydroxy-2H-chromen-2-one: Similar structure but different hydroxyl group positions.
4,7,8-Trimethoxy-3,5-dimethyl-chromen-2-one: Contains methoxy groups instead of hydroxyl groups
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Eigenschaften
CAS-Nummer |
23296-96-0 |
|---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
4,7,8-trihydroxy-3-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-7(12)5-2-3-6(11)8(13)9(5)15-10(4)14/h2-3,11-13H,1H3 |
InChI-Schlüssel |
KIOWRWYHNBIFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B11892413.png)
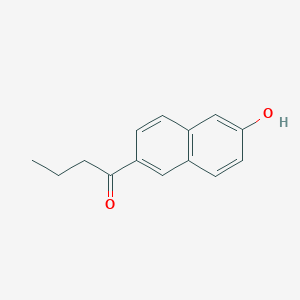
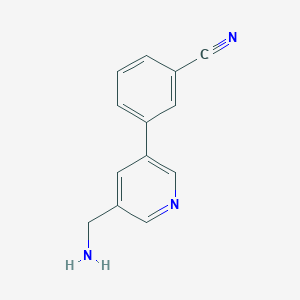

![8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B11892454.png)
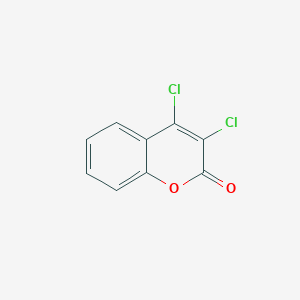
![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

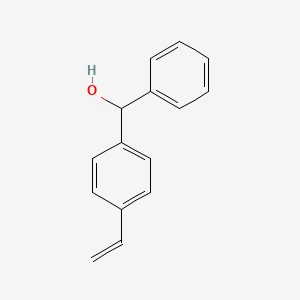

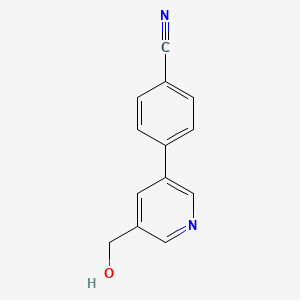
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
